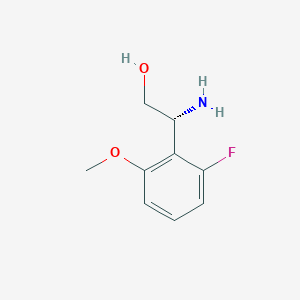
(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a fluorinated aromatic ring and an amino alcohol functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol typically involves the arylation of fluorinated ketones with arylboronic acids. This reaction is often catalyzed by rhodium (Rh) catalysts under an atmosphere of dry nitrogen gas. The reaction conditions include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted aromatic compounds. These products can serve as intermediates in further synthetic processes .
Wissenschaftliche Forschungsanwendungen
(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorinated aromatic ring can enhance the compound’s stability and binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(2-fluorophenyl)ethanol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Amino-2-(2-methoxyphenyl)ethanol: Lacks the fluorine atom, affecting its stability and interactions with biological targets.
2-Amino-2-(4-fluoro-6-methoxyphenyl)ethanol: The position of the fluorine atom is different, leading to variations in its chemical behavior.
Uniqueness
(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination enhances its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H12FNO2 |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
FMKRZAPKYZMIJX-ZETCQYMHSA-N |
Isomerische SMILES |
COC1=C(C(=CC=C1)F)[C@H](CO)N |
Kanonische SMILES |
COC1=C(C(=CC=C1)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


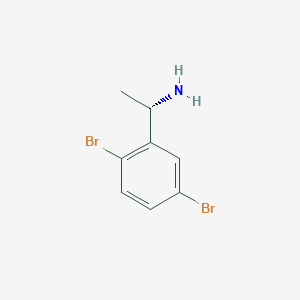

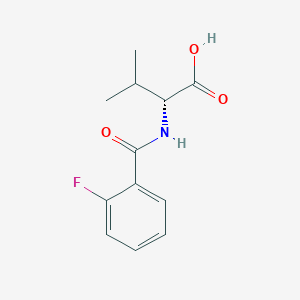
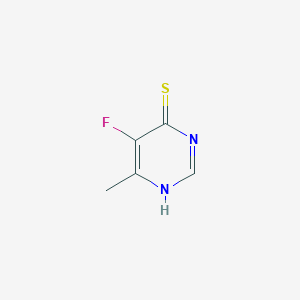
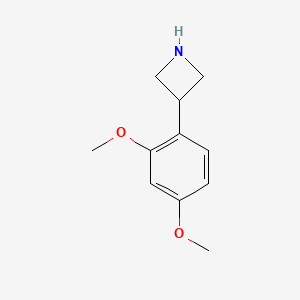
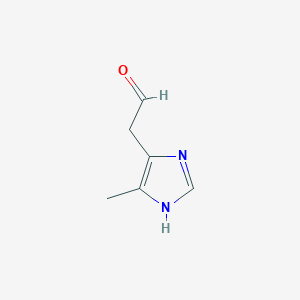
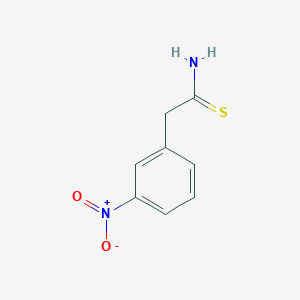
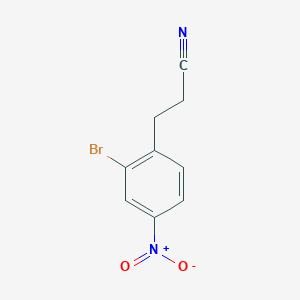
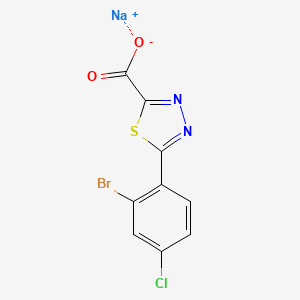

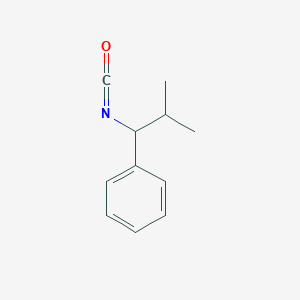
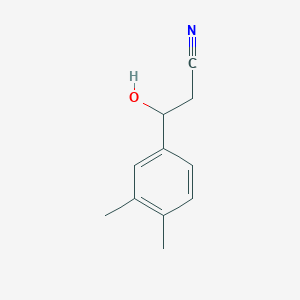
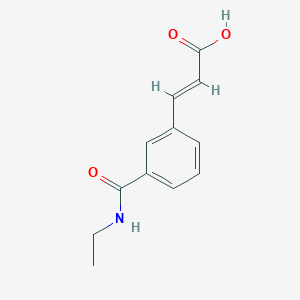
![1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13609335.png)
